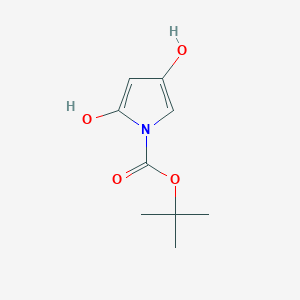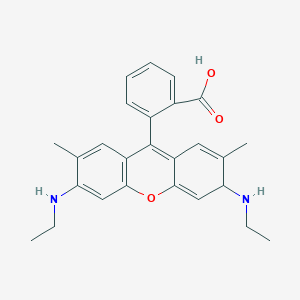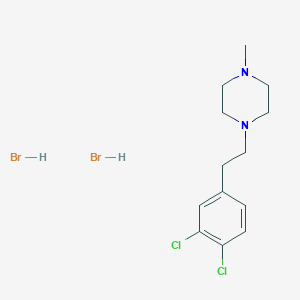
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide is a chemical compound known for its role as a selective antagonist of sigma-1 receptors. Sigma receptors are a type of opioid receptor, and sigma-1 receptors play a significant role in stimulating dopamine release and modulating the actions of cocaine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide typically involves the reaction of 3,4-dichlorophenethylamine with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction is followed by the addition of hydrobromic acid to form the dihydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study sigma receptor interactions.
Biology: Employed in research to understand the role of sigma-1 receptors in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Wirkmechanismus
The compound exerts its effects by selectively binding to sigma-1 receptors, thereby blocking their activity. This interaction inhibits the release of dopamine and modulates the actions of cocaine. The molecular targets include sigma-1 receptors and associated signaling pathways involved in neurotransmitter release and modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine hydrochloride
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine sulfate
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine phosphate
Uniqueness
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide is unique due to its high selectivity for sigma-1 receptors and its ability to modulate dopamine release. This makes it particularly valuable in research focused on neurological disorders and drug addiction .
Eigenschaften
Molekularformel |
C13H20Br2Cl2N2 |
|---|---|
Molekulargewicht |
435.0 g/mol |
IUPAC-Name |
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C13H18Cl2N2.2BrH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H |
InChI-Schlüssel |
YCXNCAXCHNJZCS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


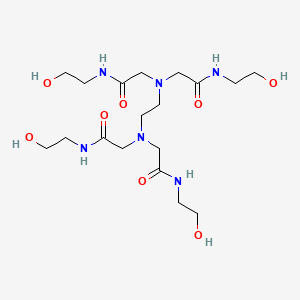


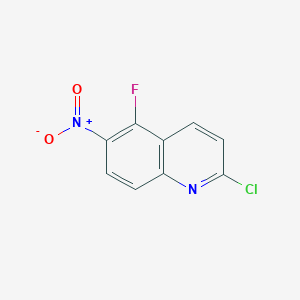
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
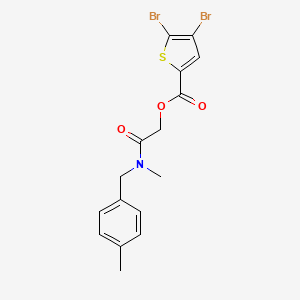
![Benzo[g]cinnoline](/img/structure/B12974435.png)


![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)


